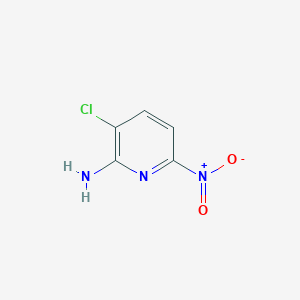

3-Chloro-6-nitropyridin-2-amine

Description

Historical Overview of Pyridinamine Chemistry and Nitropyridine Derivatives

The study of pyridine (B92270) and its derivatives has a rich history dating back to the 19th century. Pyridine itself was first isolated from bone oil in 1849 by the Scottish chemist Thomas Anderson. wikipedia.orgacs.org However, it was not until the late 1860s and early 1870s that its hexagonal, nitrogen-containing aromatic structure, analogous to benzene (B151609), was elucidated by Wilhelm Körner and James Dewar. acs.org The development of synthetic routes to pyridine derivatives, such as the Hantzsch pyridine synthesis in 1881, opened the door for systematic exploration of this class of compounds. wikipedia.orgacs.org

The introduction of a nitro group (NO2) to the pyridine ring, creating nitropyridines, significantly modifies the ring's electronic properties, making it more susceptible to nucleophilic substitution reactions. researchgate.netresearchgate.net The direct nitration of pyridine is often challenging and can result in low yields. researchgate.net Consequently, various methods have been developed over the years to synthesize nitropyridines with greater efficiency and regioselectivity. researchgate.netresearchgate.netntnu.no These methods often involve the nitration of pyridine N-oxides or the use of specialized nitrating agents. researchgate.netntnu.no

Aminopyridines, such as 2-aminopyridine (B139424), are another critical class of pyridine derivatives. wikipedia.orgnih.gov The Chichibabin reaction, discovered by Aleksei Chichibabin in 1914, provided a direct method for the amination of pyridine by reacting it with sodium amide to produce 2-aminopyridine. wikipedia.org The presence of both an amino group and a nitro group on the pyridine ring, as seen in nitropyridinamines, creates a versatile platform for a wide range of chemical transformations.

Structural Distinctiveness of 3-Chloro-6-nitropyridin-2-amine within Heterocyclic Chemistry

The structure of this compound is characterized by a pyridine ring substituted with three different functional groups: a chlorine atom at position 3, a nitro group at position 6, and an amino group at position 2. This specific arrangement of substituents imparts distinct chemical properties to the molecule.

The electron-withdrawing nature of the nitro group and the chlorine atom deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitro group are particularly activated. In the case of 2,6-dichloro-3-nitropyridine (B41883), nucleophilic attack is favored at the 2-position, influenced by the strong inductive effect of the adjacent nitro group. stackexchange.com

The presence of the amino group at the 2-position also influences the molecule's reactivity. It can act as a directing group in further substitution reactions and can be a site for derivatization. The interplay of these three substituents on the pyridine core makes this compound a unique and valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H4ClN3O2 |

| Molecular Weight | 173.56 g/mol |

| CAS Number | 100516-74-3 |

| Appearance | Light yellow to amber to dark green powder/crystal |

| Melting Point | 195.0 to 199.0 °C |

| Solubility | Slightly soluble in water; soluble in dimethyl sulfoxide (B87167) and chloroform. chemicalbook.com |

Note: The data in this table is compiled from various chemical suppliers and databases. chemicalbook.comtcichemicals.combldpharm.com

Broad Research Relevance as a Chemical Building Block and Scaffold in Advanced Synthesis

This compound serves as a pivotal starting material and intermediate in a variety of synthetic applications. chemimpex.comthermofisher.com Its trifunctional nature allows for sequential and regioselective reactions, enabling the construction of complex molecular architectures.

One of the primary uses of this compound is in nucleophilic substitution reactions. The chlorine atom at the 3-position and the nitro group at the 6-position can be displaced by various nucleophiles. For instance, the chlorine can be substituted by amines, alcohols, or thiols to introduce new functional groups. The nitro group can also be a target for substitution or can be reduced to an amino group, which can then be further modified.

The amino group at the 2-position provides another handle for chemical manipulation. It can be acylated, alkylated, or used to form heterocyclic rings. This versatility makes this compound a key precursor for the synthesis of a diverse range of compounds with potential biological activities. For example, it is a known intermediate in the synthesis of certain pharmaceutical agents and agrochemicals. chemimpex.com

Overview of Key Academic Research Areas Investigated for this compound and Related Compounds

Research involving this compound and its derivatives spans several key areas of chemical and medicinal science.

Pharmaceutical Chemistry: A significant body of research focuses on the use of this compound as a scaffold for the development of new therapeutic agents. nih.govmdpi.com The pyridine core is a common motif in many approved drugs, and the specific substitution pattern of this compound allows for the synthesis of molecules with potential activity as kinase inhibitors, anticancer agents, and antimicrobial compounds. chemimpex.comnih.govnih.gov For instance, derivatives have been investigated as inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov

Agrochemical Research: In the field of agrochemicals, this compound and its analogues are used as intermediates for the synthesis of novel herbicides and insecticides. chemimpex.commdpi.com The goal is to develop more effective and selective crop protection agents.

Organic Synthesis and Methodology: The unique reactivity of this compound makes it a subject of interest for the development of new synthetic methodologies. clockss.org Studies often explore its behavior in various reaction conditions and with different reagents to understand the factors controlling regioselectivity and to expand its synthetic utility.

Materials Science: The structural features of this compound also lend themselves to applications in materials science, where it can be incorporated into the synthesis of specialized polymers and other materials with desired properties. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-3-1-2-4(9(10)11)8-5(3)7/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDAGMZDJCSCAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704810 | |

| Record name | 3-Chloro-6-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100516-74-3 | |

| Record name | 3-Chloro-6-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-6-nitropyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Innovations

Established Synthetic Routes for 3-Chloro-6-nitropyridin-2-amine

Established synthetic pathways to this compound are primarily centered around two core strategies: building the amine functionality onto a pre-existing chloro-nitro-pyridine ring, or introducing the nitro group to a chloro-aminopyridine precursor.

A principal method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction on a suitable dichloronitropyridine intermediate. The starting material for this route is 2,3-dichloro-6-nitropyridine (B15222901). The electron-withdrawing nitro group at the C6 position strongly activates the C2 position (para) for nucleophilic attack, facilitating the selective displacement of the C2-chloro substituent by an amino group.

The efficiency and yield of the ammonolysis reaction are highly dependent on several factors, including the concentration of ammonia (B1221849), temperature, and reaction time. The use of aqueous ammonia in a polar solvent is a common practice. To maximize the yield of the desired product and minimize the formation of by-products, such as the displacement of the second chlorine atom or other side reactions, careful optimization is crucial. Industrial preparations often focus on achieving high conversion rates while maintaining conditions that are both economical and safe for large-scale production. For instance, processes developed for analogous compounds like 2-amino-6-chloro-3-nitropyridine (B151482) from 2,6-dichloro-3-nitropyridine (B41883) have shown that controlled addition of ammonia and maintaining a specific temperature range can lead to high yields. google.com

| Parameter | Condition | Impact on Yield and Purity |

|---|---|---|

| Ammonia Source | Aqueous Ammonia (25-30%) or Ammonia Gas | Higher concentrations can increase reaction rate but may also lead to side products if not controlled. |

| Temperature | 20–50°C | Lower temperatures (20-30°C) favor selectivity, while higher temperatures (35-40°C) increase the reaction rate but risk forming impurities. google.comprepchem.com |

| Reaction Time | 4–24 hours | Monitoring by TLC or GC is essential to determine completion and prevent degradation or further substitution. prepchem.com |

| Pressure | Atmospheric or slightly elevated | Using ammonia gas may require a closed system to maintain concentration. |

The choice of solvent is critical in the ammonolysis of dichloropyridines. Polar protic solvents like methanol, ethanol (B145695), or isopropanol (B130326) are frequently employed as they can solvate the ionic intermediates in the SNAr mechanism and are miscible with aqueous ammonia. google.comprepchem.comchemicalbook.com Temperature control is paramount; the reaction is exothermic, and excessive heat can lead to the formation of undesired isomers or di-amino substituted products. A typical industrial process involves maintaining the reaction temperature in the range of 35–40°C for several hours to ensure complete conversion while maintaining high selectivity. google.com

| Solvent | Temperature Range | Observations |

|---|---|---|

| Methanol | 35–40°C | Good solubility for both the substrate and ammonia; commonly used in patent literature for similar reactions. google.com |

| Isopropanol | 20–30°C | Effective for large-scale synthesis, allowing for good control over the reaction. prepchem.com |

| Ethanol | Room Temperature | Slower reaction rates may be observed but can offer higher selectivity. |

An alternative synthetic approach is the electrophilic nitration of 2-amino-3-chloropyridine. This method involves treating the aminopyridine substrate with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. However, this route presents significant challenges in controlling the position of the incoming nitro group.

The regiochemical outcome of the nitration is dictated by the directing effects of the substituents on the pyridine (B92270) ring. The amino group at C2 is a powerful activating group and directs electrophiles to the ortho (C3) and para (C5) positions. The chloro group at C3 is deactivating but also directs ortho and para (to C2, C4, and C6).

The nitration of 2-aminopyridine (B139424) itself typically yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. semanticscholar.org In the case of 2-amino-3-chloropyridine, the C5 position is strongly activated by the C2-amino group. Therefore, the primary product expected from direct nitration would be 2-amino-3-chloro-5-nitropyridine. Achieving nitration at the C6 position is challenging and would likely result in a low yield, requiring stringent control over reaction conditions and extensive purification to isolate the desired isomer. njit.edu A common strategy to influence regioselectivity in the nitration of aminopyridines involves the initial formation of a nitramino intermediate at the amino group, followed by an acid-catalyzed rearrangement to introduce the nitro group onto the ring. njit.edu The conditions of this rearrangement can sometimes be tuned to favor one isomer over another.

Modern synthetic organic chemistry offers advanced methods for C-N bond formation that can serve as alternatives to classical ammonolysis. These strategies often provide better control and milder reaction conditions.

Prominent among these are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. numberanalytics.com This reaction could theoretically be applied to synthesize this compound from 2,3-dichloro-6-nitropyridine using an ammonia equivalent or a protected amine (like a benzophenone (B1666685) imine or a carbamate) as the nitrogen source. This method is renowned for its functional group tolerance and ability to form C-N bonds that are otherwise difficult to construct. The choice of ligand, base, and solvent is critical for optimizing the catalytic cycle and achieving a high yield of the target amine. While specific applications of this method for the title compound are not widely documented, it represents a powerful and plausible synthetic strategy. numberanalytics.com

C-N Bond Formation Strategies

Utilization of Simple Amides as Amine Sources

A notable advancement in the synthesis of aminopyridines involves the use of simple amides as the amine source. researchgate.netscielo.br Research has demonstrated that chloropyridines, such as 2-chloro-3-nitropyridine (B167233), can be effectively converted to their corresponding amino derivatives by reacting them with amides like N,N-dimethylformamide (DMF) or formamide (B127407) itself. researchgate.netscielo.br This method provides a direct route to amination without the need for handling volatile or hazardous amines.

In a typical procedure, the reaction of 2-chloro-3-nitropyridine with formamide under refluxing conditions yields 2-amino-3-nitropyridine. researchgate.netscielo.br The reaction time and yield can vary depending on the specific amide used. For instance, the reaction with N,N-dimethylformamide to produce the corresponding N,N-dimethylamino derivative is often efficient. researchgate.netscielo.br This approach is particularly advantageous due to the ready availability and stability of simple amides.

Microwave-Assisted Synthesis Innovations

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technology has been applied to the synthesis of various heterocyclic compounds, including pyridine derivatives. nih.govmdpi.com

While some syntheses of aminopyridines have been developed to be free of microwave irradiation, researchgate.netscielo.brscielo.br the use of microwave technology in related syntheses has shown significant advantages. nih.govnih.gov For instance, microwave-assisted synthesis has been effectively used in the preparation of bioactive six-membered heterocycles and their fused analogues, demonstrating its potential for the rapid generation of compound libraries. nih.govmdpi.com In the context of synthesizing pyridine derivatives, microwave irradiation can facilitate reactions such as the one-pot multi-component synthesis of pyrazolo[3,4-b]pyridines, resulting in reduced reaction times and improved yields. nih.gov

Advanced Synthetic Approaches and Chemo-selectivity Studies

The functionalization of the pyridine ring in this compound is governed by the electronic effects of its substituents. Advanced synthetic strategies focus on exploiting these effects to achieve chemo-selective modifications at specific positions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. nih.govyoutube.com The pyridine ring, especially when substituted with electron-withdrawing groups like a nitro group, is highly susceptible to SNAr reactions. nih.govnih.gov

The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. nih.gov In the case of pyridines, the nitrogen atom in the ring facilitates this process, making them more reactive than their benzene (B151609) analogues. youtube.com

Displacement of Halogen Substituents

The chlorine atom in this compound is a good leaving group and its displacement via SNAr is a common strategy for introducing various functional groups. The electron-withdrawing nitro group at the 6-position and the amino group at the 2-position influence the reactivity of the chlorine at the 3-position.

For example, in the synthesis of 2-amino-6-methoxy-3-nitropyridine, the chloro group at the 6-position of 2-amino-6-chloro-3-nitropyridine is displaced by a methoxy (B1213986) group using sodium methoxide (B1231860) in methanol. chemicalbook.com Similarly, ammonolysis can be used to replace a chloro group with an amino group, as demonstrated in the synthesis of 2-amino-6-chloro-3-nitropyridine from 2,6-dichloro-3-nitropyridine. The reactivity of the chloro substituent is significantly enhanced by the presence of the activating nitro group.

Selective Functionalization at Different Positions

The regioselectivity of nucleophilic attack on the nitropyridine ring is a key aspect of its chemistry. The positions ortho and para to the electron-withdrawing nitro group are generally the most activated towards nucleophilic substitution.

Studies on the nucleophilic functionalization of 2-substituted-3-nitropyridines have shown that the nitro group at the 3-position can be selectively substituted by sulfur nucleophiles, even in the presence of another potential leaving group at the 5-position. nih.gov This highlights the strong activating effect of the nitro group and the potential for selective functionalization. Furthermore, the introduction of different substituents at various positions on the pyridine ring can be used to tune the electronic and photophysical properties of the resulting molecules. nih.gov Research has also explored the displacement of the nitro group itself as a leaving group in SNAr reactions, further expanding the synthetic utility of nitropyridines. mdpi.com

Transition Metal-Catalyzed Coupling Reactions for Derivatization (e.g., Buchwald-Hartwig Arylamination in Derivatives)

The chloro group on the pyridine ring of this compound and its analogs is a prime site for transition metal-catalyzed cross-coupling reactions. Among these, the Buchwald-Hartwig amination stands out as a powerful tool for forming carbon-nitrogen (C-N) bonds, enabling the synthesis of a wide array of arylamino-substituted pyridine derivatives.

The Buchwald-Hartwig reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an aryl halide or pseudohalide with an amine. While direct Buchwald-Hartwig amination on this compound itself can be complex due to the presence of the potentially interfering amino and nitro groups, the methodology has been successfully applied to related bromopyridine structures, demonstrating its feasibility.

For instance, the Buchwald-Hartwig amination of 2-bromo-6-methylpyridine (B113505) with (+/-)-trans-1,2-diaminocyclohexane has been reported. chemspider.com This reaction, carried out in toluene (B28343) with a palladium catalyst ([Pd₂(dba)₃]), a phosphine ligand ((±)-BINAP), and a base (NaOBut), effectively produces the corresponding N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine. chemspider.com The conditions for this type of transformation are detailed in the table below.

Table 1: Conditions for Buchwald-Hartwig Amination of a Bromopyridine Derivative

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide | 2-bromo-6-methyl pyridine | chemspider.com |

| Amine | (+/-)-trans-1,2-diaminocyclohexane | chemspider.com |

| Catalyst | [Pd₂(dba)₃] | chemspider.com |

| Ligand | (±)-BINAP | chemspider.com |

| Base | NaOBut | chemspider.com |

| Solvent | Toluene | chemspider.com |

| Temperature | 80°C | chemspider.com |

| Reaction Time | 4 hours | chemspider.com |

The successful application of this methodology to similar pyridine systems underscores its potential for the derivatization of this compound, allowing for the introduction of various aryl and alkylamino groups at the 6-position to generate novel compounds with potentially interesting biological activities.

Purification and Isolation Methodologies for High-Purity Research Samples

The synthesis of this compound and its derivatives often results in crude products containing unreacted starting materials, byproducts, and other impurities. Obtaining high-purity samples is essential for accurate analytical characterization and for use in further synthetic steps or biological assays. Recrystallization and chromatographic techniques are the most common and effective methods for purification.

Recrystallization Techniques

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. For this compound, several solvent systems have been reported to effectively yield material with high purity. The choice of solvent is critical and depends on the impurity profile of the crude product.

Following its synthesis via ammonolysis of 2,6-dichloro-3-nitropyridine, the crude product can be purified by recrystallization from ethanol or aqueous sodium hydroxide (B78521) (NaOH) solutions to achieve a purity of over 98%. The use of an alkaline solution like aqueous NaOH is particularly effective in removing acidic byproducts. Another reported method involves the use of ethanol-water mixtures. For related chloro-nitro-pyridine derivatives, multi-step purification procedures involving washing with alkaline solutions followed by recrystallization from organic solvents have also been documented. For example, a contaminated sample of a related compound was purified by stirring with aqueous potassium carbonate, followed by filtration, washing, and drying. google.com

Table 2: Recrystallization Solvents for this compound and Related Compounds

| Compound | Solvent/System | Achieved Purity | Reference |

|---|---|---|---|

| This compound | Ethanol or aqueous NaOH solutions | >98% | |

| This compound | Ethanol-water mixtures | >98% | |

| 2-chloro-6-methoxy-3-nitropyridine | Toluene followed by heptane | 99-100% | google.com |

Chromatographic Purification Strategies

When recrystallization is insufficient to remove all impurities, or for the separation of closely related isomers, chromatographic techniques are employed. Both thin-layer chromatography (TLC) for reaction monitoring and column chromatography for preparative separation are invaluable tools.

For this compound, reaction progress can be monitored using TLC on silica (B1680970) gel with a mobile phase of hexane:ethyl acetate (B1210297) (3:1). For preparative purification, column chromatography is effective. For instance, a derivative, 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine, was purified by silica gel column chromatography. nih.gov

High-performance liquid chromatography (HPLC) is a powerful analytical technique to confirm the purity of the final product. A reported HPLC method for purity confirmation of this compound utilizes a C18 column with a mobile phase of acetonitrile (B52724) and water (70:30) and UV detection at 254 nm. The analysis of a related derivative, N-Ethyl-6-methoxy-3-nitropyridin-2-amine, has been performed on a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Table 3: Chromatographic Conditions for the Analysis and Purification of this compound and Its Derivatives

| Technique | Stationary Phase | Mobile Phase | Analyte/Purpose | Reference |

|---|---|---|---|---|

| TLC | Silica gel | Hexane:Ethyl Acetate (3:1) | Reaction monitoring | |

| Column Chromatography | Silica gel | Not specified | Purification of 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine | nih.gov |

| HPLC | C18 | Acetonitrile:Water (70:30) | Purity confirmation | |

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Analysis of N-Ethyl-6-methoxy-3-nitropyridin-2-amine | sielc.com |

Chemical Reactivity and Derivatization Studies

Investigation of Reaction Mechanisms and Intermediates

The chemical behavior of 3-Chloro-6-nitropyridin-2-amine is primarily governed by the principles of nucleophilic aromatic substitution (SNAr) and the inherent reactivity of its functional groups. The electron-withdrawing nitro group at the C6 position significantly influences the electron density of the pyridine (B92270) ring, though its activating effect is most pronounced at the ortho (C5) and para (C2) positions relative to itself.

The chloro substituent at C3 is meta to the nitro group, and therefore not strongly activated towards nucleophilic attack. Conversely, the amino group at C2 is a strong electron-donating group. Studies on related nitropyridine systems offer insights into potential reaction pathways. For instance, in reactions of 3-halopyridines with nucleophiles, the halogen's position relative to the activating nitro group is paramount. It has been observed in 3-nitro-5-halopyridines that the nitro group itself can sometimes act as a leaving group, being substituted by nucleophiles, in preference to the halogen. nih.gov

Furthermore, investigations into the reactions of 3-bromo-4-nitropyridine (B1272033) with amines have revealed the possibility of complex reaction pathways, including unexpected nitro-group migrations in polar aprotic solvents, leading to a mixture of products. clockss.org This suggests that reactions involving this compound could also proceed via complex mechanisms, potentially involving Meisenheimer-like intermediates, especially under conditions that favor nucleophilic attack on the pyridine ring. The specific intermediates in the reactions of this compound itself are not extensively documented, but can be inferred from these related systems.

Functional Group Transformations

The presence of three distinct functional groups allows for a range of selective transformations, making this compound a versatile intermediate for creating a library of substituted pyridines.

The reduction of the nitro group at the C6 position to a primary amino group is a key transformation, yielding 3-chloropyridine-2,6-diamine. nih.gov This diamine is a valuable precursor for the synthesis of more complex heterocyclic structures. This reduction can be achieved using various established methods for nitroarene reduction.

Commonly employed reagents for this transformation include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.

Metal/Acid Systems: Reagents like iron powder in acetic acid, or tin (Sn) or stannous chloride (SnCl2) in the presence of concentrated hydrochloric acid are effective. google.comorgsyn.org

Other Reducing Agents: Zinc dust in acidic media can also be utilized.

The choice of reagent can be critical to avoid side reactions, such as the reduction or removal of the chloro substituent (dehalogenation), which can sometimes occur during catalytic hydrogenation.

Table 1: Reagents for the Reduction of Nitro Groups

| Reagent System | Product | Notes |

|---|---|---|

| H₂/Pd/C or Raney Ni | 3-Chloropyridine-2,6-diamine | Potential for dehalogenation. |

| Fe/CH₃COOH | 3-Chloropyridine-2,6-diamine | A classic and often mild method. |

| SnCl₂/HCl | 3-Chloropyridine-2,6-diamine | Commonly used for selective nitro group reduction. google.com |

The chloro group at the C3 position is not activated by the C6-nitro group for SNAr reactions, as it is in a meta position. Consequently, direct nucleophilic substitution of this chlorine atom is challenging and generally requires harsh reaction conditions or transition-metal catalysis.

Research on similarly substituted pyridines indicates that nucleophilic attack preferentially occurs at positions activated by the nitro group. For example, in related compounds where a halogen is ortho or para to a nitro group, substitution is facile. In the case of this compound, the C3-chloro group is relatively inert to common nucleophiles like alkoxides or amines under standard SNAr conditions. While palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, are common for aryl chlorides, specific studies on their application to the C3 position of this particular molecule are not widely reported. wikipedia.org

The primary amino group at the C2 position behaves as a typical aromatic amine and readily undergoes reactions such as acylation and alkylation. These transformations are useful for introducing further diversity into the molecular structure.

Acylation: The amine can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. For instance, reacting the amine with an acylating agent like cyclopropane (B1198618) carbonyl chloride would yield the N-acylated product. google.com

Alkylation: N-alkylation can be achieved using alkyl halides. However, polyalkylation is a common side reaction, and controlling the degree of substitution can be challenging. Studies on the isomeric 6-chloro-3-nitropyridin-2-amine have shown that it can be alkylated with reagents like isopropylamine. nih.gov

Table 2: Representative Reactions of the Primary Amine Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride, Benzoyl chloride | N-(3-Chloro-6-nitropyridin-2-yl)acetamide |

Synthesis of Novel Derivatives and Analogs

The functional groups of this compound serve as handles for the construction of more elaborate molecular architectures, particularly fused heterocyclic systems.

The synthesis of pyridine-fused heterocycles is a significant area of medicinal chemistry. ias.ac.in The key precursor derived from this compound for such syntheses is 3-chloropyridine-2,6-diamine, obtained via the reduction of the nitro group as described in section 3.2.1. This diamine possesses two nucleophilic centers ortho to each other (the 2-amino group and the 6-amino group), which can be cyclized with various electrophilic partners to form five- or six-membered rings fused to the pyridine core.

For example, reaction of the diamine with:

1,2-Dicarbonyl compounds can lead to the formation of pyrido[2,3-b]pyrazines.

Carboxylic acids or their derivatives can yield imidazo[4,5-b]pyridines. nih.gov

β-Ketoesters can be used to construct pyrido[2,3-d]pyrimidinone systems.

Design and Synthesis of Scaffolds for Complex Molecules

This compound serves as a key building block in the construction of fused heterocyclic scaffolds, which are central to the development of pharmacologically active molecules. Researchers have utilized this compound to create diverse molecular architectures, particularly imidazo[4,5-b]pyridines.

One notable synthetic strategy involves a multi-step sequence starting with commercially available 2-amino-6-chloro-3-nitropyridine (B151482). This process begins with a nucleophilic aromatic substitution at the 6-position, displacing the chlorine atom with various amines or alkoxides. This initial step allows for the introduction of a variety of substituents, thereby creating a library of diversified intermediates. Following this substitution, the nitro group at the 3-position is reduced to an amine. The resulting diamine derivative then undergoes cyclization, typically with a one-carbon synthon like carbon disulfide, to form the fused imidazole (B134444) ring, yielding the target 2-thio-imidazo[4,5-b]pyridine scaffold.

This synthetic route is exemplified by the preparation of a series of 6-substituted-2-thio-imidazo[4,5-b]pyridines, which are of interest as potential inhibitors of Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). The initial substitution reactions on 2-amino-6-chloro-3-nitropyridine demonstrate its utility in generating a range of functionalized precursors.

| Reactant | Conditions | Resulting Derivative (Compound ID) |

|---|---|---|

| 2,2,2-Trifluoroethanol | NaH, THF, Room Temperature | 2-Amino-3-nitro-6-(2,2,2-trifluoroethoxy)pyridine |

| Various Amines | Nucleophilic Aromatic Substitution | 6-Substituted-2-amino-3-nitropyridines (24a-e) |

| NaSH followed by MeI | - | 2-Amino-6-(methylthio)-3-nitropyridine (24f) |

Furthermore, 2-amino-6-chloro-3-nitropyridine has been employed as a key component in the synthesis of potent inhibitors for enzymes such as glycogen (B147801) synthase kinase-3 (GSK3). In these complex syntheses, a separately prepared intermediate is reacted with 2-amino-6-chloro-3-nitropyridine in a nucleophilic substitution reaction to assemble the final, biologically active molecule. This highlights the role of the title compound as a crucial fragment for late-stage diversification in the synthesis of elaborate molecular targets.

Exploration of Smiles Rearrangements in Derivative Synthesis

Following a comprehensive review of the available scientific literature, there is currently insufficient information to detail the specific use of this compound as a substrate in Smiles rearrangements for derivative synthesis. While the Smiles rearrangement is a known reaction for related nitropyridine compounds, direct evidence for its application starting with this compound is not documented in the searched sources.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 3-Chloro-6-nitropyridin-2-amine. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

One-dimensional NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in this compound.

¹H NMR Analysis: The proton NMR spectrum of a related compound, 2-amino-6-chloro-3-nitropyridine (B151482), shows distinct signals that can be used for comparative analysis. Diagnostic peaks are typically observed at approximately δ 8.21 ppm for the proton at position 4 (H-4) and δ 6.89 ppm for the proton at position 5 (H-5). A broad singlet corresponding to the amino group protons usually appears around δ 5.45 ppm. The significant downfield shift of H-4 is attributed to the strong electron-withdrawing effect of the adjacent nitro group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4 | ~8.2 | ~140 |

| H5 | ~6.9 | ~115 |

| NH₂ | ~5.5 | - |

| C2 | - | ~158 |

| C3 | - | ~130 |

| C4 | - | ~140 |

| C5 | - | ~115 |

| C6 | - | ~150 |

Note: These are approximate values based on analogous compounds and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and the spatial relationships within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It would show a cross-peak between the signal for H4 and the signal for C4, and another between H5 and C5, confirming their direct attachment. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com For instance, the H4 proton would be expected to show correlations to C2, C5, and C6, while the H5 proton would likely correlate with C3 and C6. The amino protons might show correlations to C2 and C3. These correlations are invaluable for piecing together the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): COSY identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu In this case, a cross-peak between H4 and H5 would confirm their vicinal relationship on the pyridine (B92270) ring. researchgate.net

DEPT-90 for Carbon Type Differentiation

A DEPT-90 (Distortionless Enhancement by Polarization Transfer) experiment is used to differentiate between CH, CH₂, and CH₃ groups. In the case of this compound, a DEPT-90 spectrum would only show signals for the CH carbons (C4 and C5), as there are no CH₂ or CH₃ groups present in the core structure. This provides a clear confirmation of the types of carbon atoms in the molecule. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital technique for determining the molecular weight of this compound and for gaining insights into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS, e.g., ESI-TOF-HRMS)

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. mdpi.commdpi.com For this compound (C₅H₄ClN₃O₂), the expected monoisotopic mass is approximately 172.9992 Da. uni.lu Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, which would be observed at an m/z of approximately 174.00648. uni.lu

Table 2: Predicted Adducts for this compound in HRMS

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 174.00648 |

| [M+Na]⁺ | 195.98842 |

| [M-H]⁻ | 171.99192 |

Data sourced from PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry is a powerful hyphenated technique used to separate volatile compounds and identify them based on their mass spectra. GC-MS analysis of this compound would serve to confirm its purity by separating it from any residual starting materials or by-products from its synthesis. The mass spectrum obtained from the GC-MS would show the molecular ion peak and a characteristic fragmentation pattern that can be used as a fingerprint for identification. While specific fragmentation data is not detailed in the provided search results, typical fragmentation pathways for such compounds would involve the loss of the nitro group (NO₂), chlorine, and subsequent fragmentation of the pyridine ring. The purity of a related compound, 2-amino-6-chloro-3-nitropyridine, is often confirmed to be greater than 98% by techniques like GC. tcichemicals.com

Vibrational Spectroscopy for Functional Group and Molecular Vibrational Modes

Vibrational spectroscopy is a critical tool for identifying the functional groups and understanding the bonding within a molecule. For this compound, both infrared and Raman spectroscopy offer insights into its molecular vibrations.

Attenuated Total Reflectance (ATR) Infrared (IR) spectroscopy is a technique used to measure the infrared spectrum of a sample. The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups.

Key functional group vibrations for similar compounds are well-documented. The amino group (NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the region of 3100-3500 cm⁻¹. The nitro group (NO₂) has characteristic asymmetric and symmetric stretching modes, which are expected around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The carbon-chlorine (C-Cl) stretching vibration is generally observed in the lower frequency region of the spectrum, typically between 650 cm⁻¹ and 750 cm⁻¹. The pyridine ring itself will show a series of characteristic stretching and bending vibrations.

A patent describing the synthesis of related compounds mentions analytical characterization via ¹H-NMR with diagnostic peaks at δ 8.21 ppm (H-4), δ 6.89 ppm (H-5), and a broad singlet at δ 5.45 ppm for the amino group, which complements the vibrational spectroscopy data in structural confirmation.

Table 1: Predicted Infrared (IR) Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3100 - 3500 |

| Nitro (NO₂) | Asymmetric Stretching | ~1520 |

| Nitro (NO₂) | Symmetric Stretching | ~1350 |

| Carbon-Chlorine (C-Cl) | Stretching | 650 - 750 |

| Pyridine Ring | C=C/C=N Stretching | ~1600 |

Note: The values in this table are based on typical ranges for these functional groups and may vary in the actual spectrum of this compound.

Raman spectroscopy provides complementary information to IR spectroscopy. For 2-chloro-5-nitropyridine, a closely related molecule, both experimental and theoretical Raman spectra have been studied. researchgate.net The aromatic ring vibrations, particularly the C=C stretching modes, are expected to be strong in the Raman spectrum, appearing around 1600 cm⁻¹. The symmetric stretch of the nitro group at approximately 1350 cm⁻¹ is also typically Raman active. researchgate.net

Theoretical calculations, often employing Density Functional Theory (DFT) methods such as B3LYP with basis sets like 6-311++G(d,p), are used to simulate the Raman spectrum and aid in the assignment of experimental bands. researchgate.net For 2-amino-3-nitropyridine (B1266227), another related compound, theoretical studies have shown that the fundamental vibrations are active in both IR and Raman, distributed as in-plane and out-of-plane coordinates. researchgate.net

Electronic Spectroscopy for Optical Properties

Electronic spectroscopy probes the electronic transitions within a molecule and provides information about its optical properties, such as color and luminescence.

X-ray Diffraction Crystallography for Solid-State Structures

The definitive determination of the solid-state structure of a crystalline compound is achieved through single-crystal X-ray diffraction. While the crystal structure of this compound itself is not found in the Cambridge Crystallographic Data Centre (CCDC) based on the conducted searches, the crystal structure of a derivative, 6-Chloro-N-isopropyl-3-nitropyridin-2-amine, has been reported. nih.gov

In this related structure, there are two molecules in the asymmetric unit, and intramolecular N-H···O hydrogen bonds are observed, which stabilize the molecular conformation. nih.gov The bond lengths and angles are within normal ranges. nih.gov It is plausible that this compound would also exhibit intermolecular hydrogen bonding in the solid state, likely involving the amino group as a hydrogen bond donor and the nitro group and/or the pyridine nitrogen as acceptors. Such interactions play a crucial role in the packing of the molecules in the crystal lattice.

Table 2: Crystallographic Data for the Related Compound 6-Chloro-N-isopropyl-3-nitropyridin-2-amine nih.gov

| Parameter | Value |

| Chemical Formula | C₈H₁₀ClN₃O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4283 (8) |

| b (Å) | 8.9573 (10) |

| c (Å) | 15.4301 (17) |

| α (°) | 89.672 (9) |

| β (°) | 86.252 (9) |

| γ (°) | 78.860 (9) |

| Volume (ų) | 1005.16 (19) |

| Z | 4 |

Note: This data is for a derivative and is provided for comparative purposes.

Determination of Molecular and Crystal Structures

No published studies providing single-crystal X-ray diffraction data for this compound were found. Therefore, crucial information such as its crystal system, space group, unit cell dimensions, and precise bond lengths and angles remains undetermined.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without crystal structure data, a definitive analysis of the intermolecular forces governing the solid-state packing of this compound is not possible. While the presence of an amino group and a nitro group suggests the potential for hydrogen bonding, and the pyridine ring allows for the possibility of π-π stacking, the specific nature and geometry of these interactions have not been experimentally verified or described in the literature. chemicalbook.com

Elucidation of Conformational Isomerism and Rotamers

There is no available research on the conformational landscape of this compound. Studies on potential rotational isomers (rotamers), particularly concerning the orientation of the amino and nitro groups relative to the pyridine ring, have not been published.

Computational and Theoretical Chemistry Studies

Vibrational Analysis and Spectroscopic Property Predictionresearchgate.netsynquestlabs.com

Computational methods are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the specific vibrational modes to the peaks observed in experimental spectra. researchgate.netresearchgate.net

The process involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies from DFT or HF calculations are often systematically higher than experimental values, primarily due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.net

For 3-Chloro-6-nitropyridin-2-amine, a theoretical vibrational analysis would identify key frequencies corresponding to its functional groups.

Table 3: Representative Vibrational Frequencies for Key Functional Groups Assignments based on computational studies of analogous pyridine (B92270) derivatives. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| N-H Asymmetric/Symmetric Stretch | ~3350–3450 | Stretching vibration of the amine group hydrogens. |

| NO₂ Asymmetric Stretch | ~1520 | Asymmetric stretching of the N-O bonds in the nitro group. |

| NO₂ Symmetric Stretch | ~1350 | Symmetric stretching of the N-O bonds in the nitro group. |

| C=C/C=N Ring Stretch | ~1600 | Stretching vibrations within the pyridine ring. |

| C-Cl Stretch | ~650–750 | Stretching vibration of the carbon-chlorine bond. |

This predictive power is invaluable for interpreting complex experimental spectra and confirming the molecular structure. researchgate.netresearchgate.net

Theoretical Infrared and Raman Spectra Generation

Currently, there are no specific studies available that have generated the theoretical infrared (IR) and Raman spectra for this compound. Such studies, typically employing methods like Density Functional Theory (DFT) with basis sets such as 6-311++G(d,p), are crucial for understanding the vibrational properties of a molecule. For related but distinct compounds, such as 2-amino-3-nitropyridine (B1266227) and 2-chloro-6-methoxy-3-nitropyridine, theoretical spectra have been calculated to complement experimental findings. researchgate.netresearchgate.net These calculations help in the precise assignment of spectral bands to specific molecular vibrations. However, without a dedicated study on this compound, its theoretical spectral data remains unavailable.

Assignment of Vibrational Modes

The assignment of vibrational modes for this compound, which involves correlating calculated vibrational frequencies with the movements of atoms within the molecule, has not been specifically reported. This type of analysis relies on the output of computational chemistry software, such as Gaussian, and often involves visualization tools like GaussView to animate the vibrations. For similar pyridine derivatives, researchers have assigned vibrational modes for C-H stretching, C-C ring vibrations, and the characteristic modes of substituent groups. nih.gov However, the unique substitution pattern of this compound would lead to a distinct vibrational signature that cannot be accurately extrapolated from these related compounds.

Thermodynamic Parameter Calculations

Detailed theoretical calculations of thermodynamic parameters for this compound are not found in the current body of scientific literature. Such calculations, which typically determine properties like zero-point vibrational energy, thermal energy, specific heat capacity, and entropy, are usually performed alongside frequency calculations in computational studies. researchgate.net This information is valuable for predicting the stability and reactivity of the compound under various conditions. While these parameters have been calculated for other substituted nitropyridines, specific values for this compound are absent.

Molecular Dynamics Simulations

There is no evidence of molecular dynamics (MD) simulations being conducted for this compound. MD simulations would provide insights into the dynamic behavior of the molecule over time, including conformational changes and interactions with solvent molecules. This advanced computational technique has not yet been applied to this specific compound based on available research.

In Silico Modeling for Interaction Studies (e.g., Molecular Docking)

While molecular docking is a common in silico method to predict the binding of a ligand to a protein's active site, no studies have been published detailing the methodology for docking this compound.

Ligand-Protein Interaction Prediction (Focus on Methodology, not Biological Outcome)

The general methodology for predicting ligand-protein interactions involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand's structure would first be optimized using computational methods like DFT. A docking program would then be used to place the ligand into the binding site of the protein in various orientations and conformations. A scoring function would subsequently estimate the binding affinity for each pose. While this is the standard approach, the specific parameters, software, and target proteins for a docking study involving this compound have not been described in the literature.

Applications in Advanced Organic Synthesis

Role as a Precursor in the Synthesis of Complex Organic Molecules

3-Chloro-6-nitropyridin-2-amine is a key intermediate in the multi-step synthesis of various complex organic molecules. The presence of three distinct functional groups—an amino group, a chloro group, and a nitro group—on the pyridine (B92270) ring allows for a variety of chemical transformations. These groups can be selectively reacted to introduce new functionalities and build molecular complexity.

For instance, the chloro group can be displaced by nucleophiles, the nitro group can be reduced to an amino group, and the existing amino group can be acylated or participate in condensation reactions. This trifunctional nature makes it a valuable starting material for creating libraries of compounds with diverse structures and potential biological activities. The compound has been utilized as a precursor in the synthesis of compounds with potential anticancer properties. nih.gov

Scaffold for Heterocyclic Chemistry

The pyridine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif frequently found in biologically active compounds. researchgate.netnih.gov this compound provides a pre-functionalized pyridine scaffold that can be readily elaborated into more complex heterocyclic systems. nih.gov

Synthesis of Pyridinamine-Derived Heterocycles

The amino group of this compound is a key handle for the construction of fused heterocyclic systems. For example, it can be reacted with various reagents to form pyrazoles, imidazoles, and other nitrogen-containing heterocycles fused to the pyridine ring. These pyridinamine-derived heterocycles are of significant interest due to their diverse pharmacological properties. The reduction of the nitro group to a second amino group can lead to the formation of diaminopyridine derivatives, which are precursors to other important heterocyclic structures like imidazopyridines. orgsyn.org

Building Blocks for Polycyclic Aromatic Nitrogen Heterocycles

Polycyclic aromatic nitrogen heterocycles are an important class of compounds with applications in materials science and medicinal chemistry. jackwestin.com this compound can serve as a starting point for the synthesis of these complex structures. Through a series of reactions, such as cross-coupling and cyclization reactions, the pyridine ring of this compound can be annulated with other aromatic or heterocyclic rings to generate extended polycyclic systems. The reactivity of the chloro and amino groups allows for the strategic introduction of other ring systems.

Preparation of Functionally Substituted Pyridines

A primary application of this compound is in the preparation of other functionally substituted pyridines. The existing functional groups can be chemically modified to introduce a wide range of new substituents.

| Starting Material | Reagent(s) | Product | Reference |

| 2,6-dichloro-3-nitropyridine (B41883) | Ammonia (B1221849) | 2-amino-6-chloro-3-nitropyridine (B151482) | prepchem.comgoogle.com |

| 2-amino-6-chloro-3-nitropyridine | Sodium methoxide (B1231860)/methanol | 2-amino-6-methoxy-3-nitropyridine | chemicalbook.com |

| 2,6-dichloro-3-nitropyridine | Isopropylamine | 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine | nih.gov |

| 4-chloro-2-amino-3-nitropyridine | Cyclopropane (B1198618) carbonyl chloride, triethylamine | N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide | google.com |

The chloro group at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of alkoxy, aryloxy, and other groups. For example, reaction with sodium methoxide yields 2-amino-6-methoxy-3-nitropyridine. chemicalbook.com The nitro group can be reduced to an amino group using various reducing agents, leading to the formation of 2,3-diaminopyridine (B105623) derivatives. orgsyn.org Furthermore, the amino group can undergo acylation, alkylation, and other transformations to introduce a wide variety of functional groups.

Utility in Multi-Component Reactions (if applicable)

While specific examples of this compound in multi-component reactions (MCRs) are not extensively documented in the provided search results, its structural features suggest potential applicability. MCRs involve the reaction of three or more starting materials in a single synthetic operation to form a complex product that contains substantial portions of all the reactants. The presence of nucleophilic (amino) and electrophilic (the chlorinated carbon) centers, along with the activatable nitro group, makes it a plausible candidate for participation in certain types of MCRs to rapidly generate molecular complexity.

Development of Novel Synthetic Pathways Utilizing Pyridine Scaffolds

The unique reactivity of this compound and its derivatives contributes to the development of novel synthetic pathways. mdpi.com For instance, the selective functionalization of its different positions allows for the design of new strategies to access complex target molecules. The ability to perform sequential reactions at the chloro, nitro, and amino positions provides a high degree of control over the final product's structure. This has led to the development of efficient routes to synthesize substituted pyridines and fused heterocyclic systems that might be difficult to access through other methods. nih.govnih.govchemicalbook.com

Contributions to Protein Degrader Building Blocks (as a structural component)

Targeted protein degradation (TPD) has emerged as a groundbreaking therapeutic strategy that utilizes small molecules to eliminate disease-causing proteins rather than just inhibiting them. nih.govnih.gov This is often achieved using proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules. researchgate.netnih.govnih.gov A PROTAC consists of two key ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. explorationpub.com This ternary complex formation triggers the ubiquitination of the POI, marking it for degradation by the cell's proteasome. nih.govnih.govbio-techne.com

The effectiveness of a PROTAC is highly dependent on the spatial arrangement and properties of its three components. explorationpub.com Consequently, the synthesis of diverse libraries of PROTACs by varying the linker and its attachment points is crucial for discovering potent and selective degraders. researchgate.netenamine.net In this context, versatile chemical scaffolds known as "degrader building blocks" are essential tools for the modular and efficient assembly of these complex molecules. bio-techne.comtocris.comsigmaaldrich.com this compound serves as a valuable building block in this field due to its specific chemical functionalities which allow for controlled, stepwise synthesis.

The utility of this compound as a synthetic precursor lies in the distinct reactivity of its functional groups: the chloro, nitro, and amino groups. The chloro group on the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), a common reaction for attaching linkers or E3 ligase ligands. mdpi.com The nitro group can be readily reduced to an amino group, providing a secondary site for chemical modification, such as amide bond formation or further linker extension. researchgate.net This dual reactivity allows the molecule to be incorporated as a rigid core or as part of a linker system in a PROTAC structure.

The strategic use of this building block enables researchers to systematically modify the linker length, rigidity, and vector, which are critical parameters for optimizing the formation and stability of the ternary complex. nih.govexplorationpub.com For instance, the initial amino group or the amine formed from the nitro reduction can be used as a handle to connect to other components via various coupling chemistries. nih.gov

Interactive Data Table: Synthetic Utility of this compound

| Feature | Chemical Group | Role in Protein Degrader Synthesis |

| Primary Reactive Site | Chloro Group | Enables nucleophilic aromatic substitution (SNAr) for attaching linkers or other molecular fragments. |

| Latent Reactive Site | Nitro Group | Can be chemically reduced to a primary amine, creating a new point for conjugation or modification. |

| Inherent Functionality | Amino Group | Provides an additional site for chemical reactions, such as acylation or alkylation. |

| Structural Core | Pyridine Ring | Offers a rigid scaffold that can influence the spatial orientation of the connected ligands. |

The controlled, sequential reactions possible with this compound make it an important component in the "linkerology" toolbox for developing novel protein degraders. enamine.net Its incorporation allows for the creation of diverse chemical structures necessary for identifying effective therapeutic agents in the rapidly advancing field of targeted protein degradation.

Advanced Materials Science Applications

Precursor for Functional Polymers and Macromolecules

The presence of a primary amine group and a reactive chlorine atom allows 3-Chloro-6-nitropyridin-2-amine to act as a monomer in polycondensation reactions. Amine-functional polymers are a significant class of materials used for their ability to complex with or conjugate to other molecules. rsc.org The synthesis of these polymers can be challenging, but using functionalized monomers is a key strategy. google.com Specifically, this compound is a suitable candidate for the synthesis of functional aromatic polyamides, a class of high-performance polymers known for their strength and stability. mdpi.com The incorporation of the substituted pyridine (B92270) ring into a polymer backbone is a method for tuning the material's intrinsic properties.

Influence on Dielectric Properties of Polymeric Materials

The dielectric constant of a polymer is a measure of its ability to store electrical energy in an electric field and is critical for applications in electronics, such as insulators and capacitors. researchgate.net The incorporation of polar functional groups into a polymer chain can significantly influence its dielectric properties. Polymers are increasingly used as dielectric materials due to their ease of processing, flexibility, and the ability to tailor their properties. researchgate.net

Table 1: Dielectric Properties of Select Polymers This table provides reference values for common polymers to illustrate the range of dielectric constants.

| Polymer | Dielectric Constant (at 1 MHz) | Type |

| Polytetrafluoroethylene (PTFE) | 2.1 | Non-polar |

| Polypropylene (PP) | 2.2-2.3 | Non-polar |

| Polystyrene | 2.4-2.7 | Non-polar |

| Polyvinyl Chloride (PVC) | 3.0-4.5 | Polar |

| Poly(2-vinyl pyridine) | Varies with frequency | Polar |

Data compiled from general polymer science literature. researchgate.netaps.org

Enhancement of Thermal Stability in Materials

Thermal stability is a crucial parameter for materials used in high-temperature applications. Aromatic polyamides, for which this compound could be a monomer, are known for their excellent thermal performance. mdpi.com Research on various functional aromatic polyamides shows they can possess high glass transition temperatures (Tg) ranging from 160 to 220 °C and high thermal stability, with 10% mass loss temperatures recorded between 400 and 505 °C. mdpi.com

The incorporation of rigid, aromatic structures like the pyridine ring from this compound into a polymer backbone generally enhances thermal stability by restricting the thermal motion of polymer chains. Studies on other advanced polymers, such as spiro polycycloacetals derived from lignin-based feedstocks, have shown that the inclusion of aromatic units leads to high degradation temperatures (in the range of 343–370 °C) and high glass transition temperatures (179–243 °C). rsc.org The strong intermolecular forces that would arise from the polar chloro and nitro groups on the pyridine unit would further contribute to a more stable, heat-resistant material.

Role in the Synthesis of Organic Dyes and Pigments

This compound is identified as an important raw material and intermediate in the manufacture of dyestuffs. thermofisher.comfishersci.comchemicalbook.com Its primary aromatic amine group makes it a suitable starting material for the synthesis of heterocyclic azo dyes. Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–). nih.gov

The synthesis process involves a two-step reaction:

Diazotization: The primary amine group on this compound is converted into a diazonium salt. This is typically achieved by reacting the amine with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂), in the presence of a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). unb.ca

Azo Coupling: The resulting highly reactive diazonium salt is then reacted with a coupling component. The coupling component is an electron-rich aromatic compound, such as a phenol, naphthol, or an aniline (B41778) derivative. nih.govnih.gov The diazonium salt acts as an electrophile and attacks the electron-rich ring of the coupling component, forming the stable azo bond and creating the final dye molecule.

The specific shade and properties of the resulting dye are determined by the molecular structure of both the diazo component (derived from this compound) and the coupling component. scispace.com The presence of the electron-withdrawing nitro and chloro groups on the heterocyclic ring can produce dyes with deep colors and good fastness properties. researchgate.net

Table 2: Potential Azo Dyes from this compound This table illustrates the types of azo dyes that could be synthesized using this compound as the diazo component.

| Diazo Component | Example Coupling Component | Resulting Dye Class |

| Diazotized this compound | 2-Naphthol | Monoazo Disperse Dye |

| Diazotized this compound | Salicylic Acid | Monoazo Pigment |

| Diazotized this compound | N,N-dialkyl-substituted aryl amine | Cationic (Basic) Dye |

| Diazotized this compound | 2-Amino-3-cyano-4,6-diarylpyridine | Heterocyclic Disperse Dye |

Information based on general azo dye synthesis procedures. unb.canih.gov

Integration into Molecular Systems for Electronic or Photonic Applications

The development of organic materials for electronic and photonic applications is a forefront area of materials science. mdpi.com The properties of these materials are derived directly from the electronic structure of their constituent molecules. Compounds containing both electron-donating groups and electron-withdrawing groups within the same π-conjugated system are of particular interest for applications in nonlinear optics and organic semiconductors.

This compound possesses this "push-pull" architecture. The amine group (–NH₂) acts as an electron donor, while the nitro group (–NO₂) is a strong electron acceptor, both attached to the same pyridine ring system. This arrangement facilitates intramolecular charge transfer, a key mechanism for second-order nonlinear optical activity. While direct application of this specific molecule in photonic devices is not widely reported, the fine-tuning of electronic and optical properties through the strategic molecular design of heteroaromatic compounds is a well-established principle. nsf.gov The integration of such a highly polarized, functional pyridine derivative into larger conjugated systems is a potential strategy for creating novel materials for use in optical communications or data storage.

Potential in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds. uni-regensburg.de The ability of molecules to spontaneously organize into well-defined, stable structures through self-assembly is fundamental to creating complex functional materials from the bottom up.

This compound has multiple sites capable of participating in hydrogen bonding, making it a promising candidate for designing self-assembling systems. The molecule contains hydrogen bond donors (the N–H protons of the amine group) and several hydrogen bond acceptors (the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring).

Crystal structure analysis of a closely related derivative, 6-Chloro-N-isopropyl-3-nitropyridin-2-amine, reveals the formation of a stable intramolecular N—H⋯O hydrogen bond between the amine proton and one of the nitro-group oxygens. nih.gov This interaction stabilizes the molecular conformation. In addition to this intramolecular bond, the remaining N-H proton and the various acceptor sites are available for intermolecular hydrogen bonding, which would direct the assembly of molecules in the solid state. Studies on other pyridyl compounds confirm that interactions like –COOH---N(pyridine) are effective in driving cocrystallization. nsf.gov The prediction of these interactions through computational methods is a growing field for designing new molecular adducts. rsc.org The predictable nature of these hydrogen bonds could allow this compound to be used as a building block to form specific supramolecular architectures, such as chains or sheets, by co-crystallizing it with other molecules containing complementary hydrogen bonding sites. researchgate.net

Table 3: Potential Hydrogen Bonding Interactions for this compound

| Functional Group | Role | Potential Interaction Partner |

| Amine (–NH₂) | Donor | Oxygen from a nitro group, Nitrogen from a pyridine ring, Carbonyl oxygen |

| Nitro (–NO₂) | Acceptor | N-H from an amine or amide, O-H from a carboxylic acid or alcohol |

| Pyridine Nitrogen | Acceptor | N-H from an amine or amide, O-H from a carboxylic acid or alcohol |

Based on principles of hydrogen bonding and crystal structure analysis of related compounds. nih.govmdpi.com

Catalytic Properties and Coordination Chemistry

Ligand Synthesis for Metal Complexes

The synthesis of ligands is a foundational step in the development of novel metal complexes with tailored properties. While specific reports on the use of 3-Chloro-6-nitropyridin-2-amine as a primary ligand in extensive catalytic studies are not abundant, the general principles of ligand synthesis and complexation are well-established. Pyridine (B92270) derivatives are widely employed as ligands in coordination chemistry due to the coordinating ability of the pyridine nitrogen. The amino group in this compound introduces an additional coordination site, allowing it to act as a bidentate or bridging ligand.

The synthesis of metal complexes involving pyridine-based ligands often involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, the synthesis of heteroleptic complexes can be achieved by reacting aldimine ligands with metal chlorides in the presence of another ligand like phenyl glycine. nih.gov The coordination of such ligands to metal ions like Co(II), Ni(II), Cu(II), and Zn(II) has been demonstrated. nih.gov Similarly, terpyridine (TPY) ligands, which are composed of three pyridine units, are synthesized through various strategies, including the coupling of two pyridine units to form a central ring or the assembly of pre-synthesized pyridine rings. nih.gov These established synthetic routes for pyridine-based ligands can be adapted for the complexation of this compound with various metal centers.

Chelation Behavior with Metal Ions (e.g., Cu²⁺, Fe³⁺)

The chelation of this compound with metal ions is anticipated to involve the nitrogen atom of the pyridine ring and the nitrogen atom of the exocyclic amino group, forming a stable five-membered chelate ring. This bidentate coordination mode is common for 2-aminopyridine (B139424) derivatives. The electronic properties of the pyridine ring, influenced by the electron-withdrawing nitro group and the chloro substituent, would modulate the Lewis basicity of the pyridine nitrogen and, consequently, the stability of the resulting metal complex.

Studies on similar nitro-containing ligands have provided insights into their coordination behavior. For example, copper(II) complexes with 4-chloro-3-nitrobenzoic acid and diamine ligands have been reported, where the nitro-containing ligand coordinates to the metal center. mdpi.com In the case of terpyridine ligands, they exhibit a strong affinity for metal cations, forming stable octahedral complexes with ions like Fe²⁺. nih.gov The chelation stabilizes the oxidation state of the metal ion. nih.gov While direct studies on the chelation of this compound with Cu²⁺ and Fe³⁺ are limited, the known coordination chemistry of 2-aminopyridines and nitro-aromatic compounds suggests a strong potential for the formation of stable chelates.

The table below summarizes the expected coordination behavior based on analogous compounds.

| Metal Ion | Expected Coordination Geometry | Potential Ligand Binding Sites |

| Cu²⁺ | Distorted Octahedral/Square Planar | Pyridine N, Amino N |

| Fe³⁺ | Octahedral | Pyridine N, Amino N |

Potential as a Catalyst or Co-catalyst in Organic Reactions

The application of metal complexes as catalysts is a cornerstone of modern organic synthesis. The properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the metal center.

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Metal complexes of this compound could potentially catalyze a variety of organic transformations. The electronic and steric environment around the metal center, which is dictated by the ligand, can be fine-tuned to optimize catalytic performance. For instance, pyridine-containing ligands are integral to a wide range of catalytic systems. Terpyridine-based metal complexes have demonstrated utility in various catalytic reactions due to their unique electronic and structural properties. nih.gov The potential for this compound complexes to act as catalysts would depend on the specific metal ion and the reaction type.

For heterogeneous catalysis, the catalyst is in a different phase from the reactants. This often involves immobilizing a homogeneous catalyst onto a solid support. Metal-Organic Frameworks (MOFs) and Metal-Organic Layers (MOLs) are examples of such systems where metal ions are connected by organic ligands to form extended structures. nih.gov Terpyridine-based MOLs have been shown to be effective catalysts, sometimes outperforming traditional MOFs due to improved diffusion rates of reactants and products. nih.gov Given the coordinating ability of this compound, it could potentially be used as a building block for such catalytically active materials.

Structure-Activity Relationships in Coordination Chemistry

The relationship between the structure of a coordination complex and its activity is a key area of research. For catalytic applications, the geometry of the complex, the electronic properties of the ligand, and the nature of the metal ion are all critical factors. In a series of cobalt(II) complexes with a pyridine-based macrocyclic ligand, the magnetic anisotropy was tuned by varying the axial ligands, demonstrating a clear structure-property relationship. rsc.org The molecular structures of these complexes showed distorted geometries between octahedral and trigonal prismatic. rsc.org

For this compound, the electron-withdrawing nitro group is expected to decrease the electron density on the pyridine ring, which would, in turn, affect the strength of the metal-ligand bond. This modification of the electronic properties can influence the redox potential of the metal center and its catalytic activity. The interplay between the electronic effects of the substituents and the steric constraints imposed by the ligand would ultimately govern the catalytic behavior of its metal complexes.

Analytical Research Techniques and Method Development

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is the cornerstone of analytical chemistry for separating and analyzing chemical mixtures. For 3-Chloro-6-nitropyridin-2-amine, several chromatographic techniques are routinely employed.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and for monitoring its synthesis. bldpharm.com The method's high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products. A typical approach involves reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.